Oxofangchirine

Description

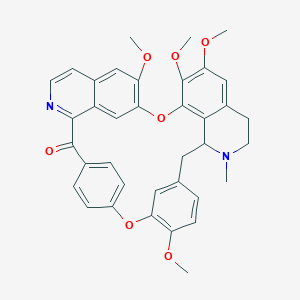

Structure

2D Structure

3D Structure

Properties

CAS No. |

102516-53-0 |

|---|---|

Molecular Formula |

C37H34N2O7 |

Molecular Weight |

618.7 g/mol |

IUPAC Name |

9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,28,31-tetradecaen-2-one |

InChI |

InChI=1S/C37H34N2O7/c1-39-15-13-24-19-32(43-4)36(44-5)37-33(24)27(39)16-21-6-11-28(41-2)30(17-21)45-25-9-7-22(8-10-25)35(40)34-26-20-31(46-37)29(42-3)18-23(26)12-14-38-34/h6-12,14,17-20,27H,13,15-16H2,1-5H3 |

InChI Key |

INUHRHLZFLIFNB-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(C=C5)C(=O)C6=NC=CC7=CC(=C(O3)C=C76)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(C=C5)C(=O)C6=NC=CC7=CC(=C(O3)C=C76)OC)OC)OC |

Synonyms |

oxofangchirine |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of Oxofangchirine

Optimized Extraction Protocols from Plant Biomass

The initial step in obtaining oxofangchirine involves extracting it from the plant biomass where it naturally occurs. This compound has been isolated from Stephania tetrandra S. Moore. researchgate.netresearchgate.net. Various extraction methods can be employed for natural products from plants, including maceration, reflux extraction, microwave-assisted extraction, and enzyme-assisted extraction. mdpi.com The choice of solvent is crucial and is typically based on the polarity of the target compound, with solvents of similar polarity being more effective. core.ac.uk Sequential extraction with multiple solvents of increasing polarity can help to limit the amount of analogous compounds in the final yield. core.ac.uk

For instance, in the isolation of other alkaloids from Radix Stephaniae tetrandrae, an ethanolic extract was prepared by refluxing the ground plant material multiple times. nricm.edu.tw The combined extracts were then concentrated. nricm.edu.tw Another approach involved extracting pulverized Radix Stephaniae tetrandrae with 95% ethanol. nricm.edu.tw The extract was concentrated, acidified with HCl, and then extracted with chloroform (B151607). nricm.edu.tw The acidic solution was subsequently adjusted to pH 9 with NH4OH and extracted again with chloroform to yield a fraction containing tetrandrine (B1684364) and fangchinoline (B191232). nricm.edu.tw This highlights the use of pH adjustment and solvent partitioning as part of the extraction protocol for alkaloids from this plant source.

Chromatographic Purification Techniques

Following the initial extraction, chromatographic techniques are essential for purifying this compound from the complex mixture obtained from plant biomass. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and purification of natural products, including alkaloids. core.ac.uknih.gov It offers high resolution and can be used in both analytical and preparative scales. researchgate.netnih.gov The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., acetonitrile-water with buffer) is critical for achieving effective separation. nricm.edu.tw Gradient elution, where the mobile phase composition is changed over time, is often employed to improve the separation of complex mixtures. nricm.edu.tw HPLC coupled with detectors like UV or mass spectrometry is powerful for monitoring the separation and identifying eluting compounds. researchgate.netnricm.edu.tw

HPLC has been used for the analysis and determination of alkaloids, including those found in Stephania tetrandra. researchgate.netnricm.edu.tw Optimized HPLC methods have been developed for the simultaneous determination of multiple alkaloids using reversed-phase columns and specific mobile phase systems. nricm.edu.tw

Flash Chromatography Methodologies

Flash chromatography is a versatile and widely used technique for the rapid purification of compounds on a larger scale than analytical HPLC. researchgate.net It operates at lower pressures compared to HPLC and is often used for macroscale purifications in research and development laboratories. researchgate.net Flash chromatography can utilize various stationary phases, including silica (B1680970) and functionalized silica in pre-packed cartridges. researchgate.net Both normal-phase and reversed-phase flash chromatography can be applied depending on the polarity of the compounds being separated. researchgate.net Reversed-phase flash chromatography on C-18 columns has been successfully used for the separation of alkaloids like tetrandrine and fangchinoline from Radix Stephania tetrandra. researchgate.net This technique allows for quick separations and can be a valuable step before further purification by techniques like preparative HPLC. researchgate.net

Spectroscopic and Spectrometric Approaches for Structure Elucidation

Once this compound has been isolated and purified, spectroscopic and spectrometric techniques are employed to determine its chemical structure.

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

UV spectroscopy is a useful technique for analyzing compounds that contain chromophores, which are functional groups that absorb UV light. mdpi.com It can provide information about the presence of conjugated systems and aromatic rings within a molecule. mdpi.com UV spectra are typically recorded in the range of 200-800 nm. aai.solutions While UV spectroscopy alone may not fully elucidate a complex structure, it can be used to monitor compounds during chromatographic separation and provide initial clues about their structural features. nricm.edu.twresearchgate.net UV spectroscopy has been used in the characterization of alkaloids, including those isolated from Stephania tetrandra. researchgate.netnricm.edu.tw

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Determination

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI-MS), is a powerful tool for determining the molecular weight and elemental composition of a compound. researchgate.netnih.govlibretexts.org ESI is a soft ionization technique that typically produces protonated or deprotonated molecules, providing molecular weight information with minimal fragmentation. libretexts.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound by matching the experimental mass-to-charge ratio (m/z) to theoretical values. researchgate.netmiamioh.edu ESI-MS can be performed in both positive and negative ion modes, which can provide complementary information. researchgate.netnih.govuvic.ca

ESI-MS has been used in the characterization of alkaloids from Stephania hainanensis, including this compound. dp.tech In one study, this compound showed an ESI-MS m/z of 618.2366. acgpubs.org HRMS is essential for confirming the molecular formula of isolated natural products. researchgate.net

Table 1: Spectroscopic and Spectrometric Data for this compound

| Technique | Data Type | Observed Value(s) | Reference |

| ESI-MS | m/z | 618.2366 | acgpubs.org |

| UV | Not specified | Not specified | researchgate.netnricm.edu.tw |

| IR | Not specified | Not specified | researchgate.netnricm.edu.tw |

| NMR | Not specified | Not specified | researchgate.netnricm.edu.tw |

Table 2: Plant Source and Isolation Information

| Plant Source | Part Used | Extraction Method Examples | Purification Method Examples | Reference |

| Stephania tetrandra | Roots | Ethanol extraction (reflux), Acid-base partitioning | Silica gel column chromatography, Sephadex LH-20, Flash chromatography (C18) | researchgate.netresearchgate.netnricm.edu.tw |

| Stephania hainanensis | Not specified | Not specified | HPLC-ESI-QTOF-MS/MS | dp.tech |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy plays a pivotal role in assigning the relative and absolute stereochemistry of complex molecules such as this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions observed in various NMR experiments, researchers can deduce the three-dimensional structure, including the configuration at chiral centers and the conformation of flexible rings or linkers. The application of both one-dimensional and two-dimensional NMR techniques is standard practice for the complete structural characterization of bisbenzylisoquinoline alkaloids, the class of compounds to which this compound belongs. researchgate.netsci-hub.se

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. ¹³C NMR spectra display signals for each unique carbon atom, with chemical shifts that are highly sensitive to the carbon's hybridization state, functional group attachments, and surrounding electronic environment. ceitec.cz Routine ¹³C NMR spectra are often acquired with broadband proton decoupling, which simplifies the spectrum by collapsing multiplets into single peaks and enhances sensitivity through the Nuclear Overhauser Effect (NOE). ceitec.cz Analysis of ¹³C NMR data, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Heteronuclear Single Quantum Coherence (HSQC), allows for the assignment of carbon signals based on the number of attached protons (methyl, methylene, methine, or quaternary). ceitec.cz This information is vital for confirming the proposed carbon framework derived from other analytical techniques and for identifying different carbon environments that may be influenced by stereochemical features. ceitec.cz The ¹³C NMR data, alongside ¹H NMR, is essential for the complete assignment of the molecule's structure. sci-hub.se

Derivatization, Modification, and Structure Activity Relationship Sar Exploration of Oxofangchirine

Synthetic Approaches to Oxofangchirine Derivatives

While specific detailed synthetic routes solely focused on this compound derivatives are not extensively documented in the immediate literature, the synthesis of bisbenzylisoquinoline alkaloids and their derivatives is a well-established area of natural product chemistry. General synthetic strategies for this class of compounds can be applied to the this compound scaffold.

Approaches often involve the coupling of two substituted benzylisoquinoline or tetrahydroisoquinoline units. Key steps in the synthesis of bisbenzylisoquinolines typically include the formation of the isoquinoline (B145761) rings, the introduction of substituents, and the crucial ether linkages that connect the two halves of the molecule. nih.gov Modular approaches have been developed for the synthesis of bisbenzylisoquinolines like tetrandrine (B1684364) and isotetrandrine, which could potentially be adapted for the synthesis of this compound derivatives by employing appropriately substituted precursors. nih.gov Partial synthesis and biological evaluation of bisbenzylisoquinoline alkaloid derivatives have also been reported in the context of modulating multidrug resistance in cancer, indicating the feasibility of generating modified structures for biological assessment. nih.govguidetopharmacology.org

Chemical Modifications for Structural Diversification

Chemical modifications of the bisbenzylisoquinoline scaffold, including that of this compound, can be undertaken to explore the impact of structural changes on biological activity. Potential modification sites on the this compound structure, based on the general features of this alkaloid class, include the hydroxyl groups, nitrogen atoms, aromatic rings, and the ether linkages.

Modifications could involve alkylation or acylation of hydroxyl groups, quaternization or N-demethylation of the tertiary amine functionalities, halogenation or nitration of the aromatic rings, or alterations to the ether bridges. The existence of "Oxidized Bisbenzyltetrahydroisoquinoline Alkaloids" and studies on the "Spectral Characteristics of Oxidized Bisbenzyltetrahydroisoquinoline Alkaloids the Spectra of this compound" suggest that oxidation is one possible chemical modification that has been investigated for this class of compounds, potentially altering their properties. nih.govguidetopharmacology.org Such modifications can lead to derivatives with altered lipophilicity, electronic properties, and steric profiles, which in turn can influence their interactions with biological targets.

Structure-Activity Relationship (SAR) Studies within the Bisbenzylisoquinoline Scaffold (Conceptual Framework)

The bisbenzylisoquinoline scaffold offers multiple points for structural variation, and SAR studies on related compounds like tetrandrine, fangchinoline (B191232), cycleanine, isochondrodendrine, and neferine (B1663666) have demonstrated the importance of these variations for different biological activities, including anti-malarial, anti-viral, and anti-cancer effects. nih.govnih.govnih.govnih.govnih.gov Key structural features that are often investigated in the SAR of bisbenzylisoquinolines include:

Substitution Pattern on Aromatic Rings: The position and nature of substituents (e.g., methoxy, hydroxyl) on the benzyl (B1604629) and isoquinoline aromatic rings can significantly influence activity by affecting electronic and steric properties.

Stereochemistry: The presence of chiral centers, particularly at the C-1 and C-1' positions of the tetrahydroisoquinoline units, leads to different stereoisomers that can exhibit distinct biological profiles. nih.gov

N-Substitution: Alkylation or other modifications of the nitrogen atoms can alter basicity and introduce steric bulk, influencing interactions with targets.

Computational Chemistry and in Silico Modeling of Oxofangchirine

Molecular Docking Simulations for Ligand-Target Interactions (Theoretical)

Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding affinities and interaction mechanisms. This theoretical technique is commonly applied in the study of natural products and their potential biological targets. acs.org Oxofangchirine is a bisbenzylisoquinoline alkaloid, a class of compounds for which molecular docking studies have been conducted against selected protein targets. acs.org Furthermore, this compound has been identified as a component in plant extracts and TCM formulations that have been subjected to molecular docking analyses, often alongside other compounds. For instance, in a study investigating Xuanbai Chengqi Decoction, which contains this compound, molecular docking was employed to examine the interactions between the decoction's core compounds and potential therapeutic targets related to COVID-19. nih.gov Similarly, a study on Sandoricum koetjape leaf extract, where this compound was detected, utilized molecular docking to explore the binding mechanisms of other identified compounds, such as Kaempferol-3-Oβ-D-glucopyranoside and Quercimeritrin, with tyrosinase. researchgate.net While these studies applied docking to other compounds within mixtures containing this compound, they highlight the context in which computational docking is used for components of these natural sources.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the analysis of conformational changes, stability, and interactions in a more realistic environment compared to static docking studies. This technique is valuable for understanding the flexibility of a molecule and the stability of its complex with a target. MD simulations have been employed in studies investigating the components of natural products and TCMs that also contain this compound. For example, the study on Xuanbai Chengqi Decoction that included this compound utilized MD simulations to assess the stable conformations and interactions of the identified core compounds with their hub targets. nih.gov Another study involving a Sandoricum koetjape extract containing this compound performed MD simulations on other compounds present in the extract to gain insights into their binding mechanisms. researchgate.net These applications demonstrate the use of MD simulations in characterizing the dynamic behavior of compounds found alongside this compound in natural sources.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic structure of molecules, providing information about properties such as charge distribution, molecular orbitals, and reactivity. These calculations can offer a deeper understanding of a compound's intrinsic chemical behavior. In the context of studies discussing this compound, quantum chemistry methods, such as analyses based on Electrostatic Potential (ESP) and Conceptual Density Functional Theory (CDFT), have been mentioned for predicting compound properties. researchgate.net While the specific application of these calculations directly to this compound was in the context of assessing drug-likeness and ADME properties of "three candidate compounds" in one study, it indicates the use of quantum chemical approaches in the broader investigation of potentially bioactive molecules found in natural sources that also yield this compound. researchgate.net

Chemoinformatics and Database Mining for this compound Data

Chemoinformatics involves the use of computational and informational techniques to analyze chemical data. Database mining is a key aspect of chemoinformatics, enabling the retrieval and analysis of information on chemical compounds from large datasets. This compound is present in several chemical databases, including PubChem (CID 128108) nih.gov and the CMAUP database plantaedb.com. Its identification as a component of certain natural sources, such as in Xuanbai Chengqi Decoction, has been facilitated through methods like literature mining, a process often integrated with chemoinformatics approaches. nih.gov Chemoinformatics and bioinformatics tools are instrumental in the initial stages of research on natural products and TCMs, aiding in the identification of compounds, prediction of their properties, and exploration of their potential biological roles within complex systems. researchgate.netnih.gov Network pharmacology, which integrates chemoinformatics, bioinformatics, systems biology, and polypharmacology, has been applied to understand the mechanisms of action of TCM prescriptions containing compounds like this compound by constructing complex networks of drugs, targets, pathways, and diseases. nih.gov

Advanced Analytical Methods for Detection and Quantification of Oxofangchirine in Complex Matrices

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Method Development

The development of an HPLC-MS/MS method for Oxofangchirine involves several key steps aimed at achieving optimal separation, ionization, and detection in the presence of matrix components. This typically begins with selecting the appropriate chromatographic conditions, including the stationary phase and mobile phase. Reversed-phase liquid chromatography is commonly employed for the analysis of compounds like alkaloids, often utilizing C18 columns. researchgate.netmdpi.comnih.govpensoft.net Mobile phases typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small percentage of an acidic modifier like formic acid to improve peak shape and ionization efficiency, particularly in positive ion mode electrospray ionization (ESI), which is frequently used for basic compounds. researchgate.netnih.govpensoft.netdovepress.com Gradient elution is often necessary to achieve adequate separation of the target analyte from co-eluting matrix components. mdpi.comnih.govpensoft.net

Following chromatographic separation, the eluent enters the mass spectrometer. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred detection method for quantification due to its high selectivity and sensitivity. researchgate.netnih.govdovepress.comnih.govnih.gov Method development involves optimizing the MS parameters, including the ionization source settings (e.g., capillary voltage, nebulizer pressure, drying gas flow and temperature) and the parameters for the specific MRM transitions of this compound. mdpi.comnih.govmdpi.com This involves identifying the precursor ion (typically the protonated molecule, [M+H]⁺, in positive ESI) and selecting the most abundant and characteristic fragment ions by optimizing collision energy. mdpi.com The selection of at least two MRM transitions, one for quantification and one for qualification, is standard practice to ensure specificity. mdpi.comthermofisher.com

Sample preparation is a critical aspect of analyzing complex matrices to minimize matrix effects and potential interference. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed to isolate and concentrate the analyte while removing interfering substances. mdpi.comdovepress.comnih.govnih.govchromatographyonline.com The choice of sample preparation method depends on the nature of the matrix and the physicochemical properties of this compound. Matrix effects, which can suppress or enhance the analyte signal, are a significant consideration in MS-based methods and need to be evaluated and mitigated, often through appropriate sample preparation or the use of internal standards. mdpi.comchromatographyonline.comdrawellanalytical.com

Method Validation for Precision, Accuracy, and Sensitivity in Research Settings

Method validation is a crucial process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose in research settings. austinpublishinggroup.comglobalresearchonline.net Key validation parameters include precision, accuracy, and sensitivity. austinpublishinggroup.comglobalresearchonline.netelementlabsolutions.comrsc.org Validation studies are typically conducted according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or regulatory bodies like the FDA. mdpi.comglobalresearchonline.netrsc.orgeuropa.eu

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eu It is typically assessed at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). globalresearchonline.neteuropa.eu Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria typically set at ≤ 15%, except for the Lower Limit of Quantification (LLOQ), where ≤ 20% is often acceptable. austinpublishinggroup.comrsc.org

Accuracy expresses the closeness of agreement between the value found by the method and the accepted true value. globalresearchonline.netelementlabsolutions.comeuropa.eu It is assessed by analyzing samples with known concentrations of the analyte, such as spiked matrix samples or reference materials. rsc.orgeuropa.eu Accuracy is commonly reported as the percent recovery of the known added amount of analyte or as the difference between the mean measured value and the true value. globalresearchonline.neteuropa.eu Acceptance criteria for accuracy are typically within ±15% of the nominal value, except for the LLOQ, where ±20% is often permitted. austinpublishinggroup.comrsc.org

Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. Key parameters are the Limit of Detection (LOD) and the Limit of Quantification (LLOQ). austinpublishinggroup.comglobalresearchonline.netelementlabsolutions.com The LOD is the lowest amount of analyte that can be detected, while the LLOQ is the lowest amount that can be quantitatively determined with acceptable accuracy and precision. austinpublishinggroup.comglobalresearchonline.net The LLOQ is a critical parameter for methods applied to complex matrices where the analyte may be present at low levels. researchgate.netaustinpublishinggroup.com

Other important validation parameters include specificity, linearity, range, recovery, and matrix effects. Specificity is the ability to unequivocally assess the analyte in the presence of other components in the matrix. globalresearchonline.netelementlabsolutions.comeuropa.eu Linearity establishes the relationship between the analyte concentration and the instrument response over a defined range. globalresearchonline.netelementlabsolutions.comeuropa.eu The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision. globalresearchonline.neteuropa.eu Recovery evaluates the efficiency of the sample preparation method in extracting the analyte from the matrix. austinpublishinggroup.com Matrix effects assess the influence of the matrix components on the ionization and detection of the analyte. mdpi.comchromatographyonline.com

While specific validation data for this compound in complex matrices was not found in the provided search results, a hypothetical example illustrating typical validation parameters and acceptance criteria based on general bioanalytical method validation guidelines is presented below.

| Validation Parameter | Acceptance Criteria (Typical) |

| Precision (Intra-day, Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | ±15% of nominal concentration (±20% at LLOQ) |

| Linearity | R² ≥ 0.99 |

| Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 10:1, with acceptable accuracy and precision |

| Recovery | Consistent and reproducible (e.g., within a defined percentage range) |

| Matrix Effect | Consistent and within acceptable limits (e.g., evaluated using matrix factor) |

Development of Reference Standards and Certified Reference Materials

Reference standards and certified reference materials (CRMs) are essential components for the accurate and reliable quantification of this compound using analytical methods like HPLC-MS/MS. lgcstandards.comportaspecs.comsigmaaldrich.com

Reference standards are highly purified substances of known identity and purity, used to prepare calibration standards and quality control samples. These standards are fundamental for establishing the linearity of the method, determining the concentration of the analyte in samples, and assessing method accuracy.

Certified Reference Materials (CRMs) are reference standards characterized by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. portaspecs.comsigmaaldrich.com CRMs are produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, ensuring their high quality and suitability for validating analytical methods and ensuring the comparability of results across different laboratories and studies. sigmaaldrich.comsigmaaldrich.com

For this compound, the availability of a well-characterized reference standard is necessary for method development and validation. The development of a CRM for this compound in relevant complex matrices would be highly valuable for ensuring the accuracy and comparability of quantification results in research and potentially other applications. While the search results discuss the availability of CRMs for various applications and compounds, specific CRMs for this compound were not mentioned. sigmaaldrich.comsigmaaldrich.comfood.gov.uk The process of developing a CRM involves rigorous characterization, homogeneity and stability testing, and certification by an accredited body.

Future Perspectives and Emerging Research Avenues for Oxofangchirine

Innovations in Biosynthetic Pathway Engineering

Understanding and manipulating the biosynthetic pathways responsible for producing complex natural products like Oxofangchirine is a critical area of future research. Biosynthetic pathway engineering involves deciphering the enzymatic steps and genetic regulation governing the synthesis of a compound within an organism. This knowledge can then be applied to enhance production, create novel analogues, or transfer the pathway to a more amenable host organism for sustainable production.

Current advancements in this field focus on several key strategies. These include enhancing endogenous metabolic pathways, introducing exogenous pathways from other organisms, or designing de novo artificial pathways. wikidata.org Tools such as computational methods, enzyme engineering, and synthetic biology are integral to these approaches. wikidata.org For complex plant secondary metabolites, mapping biosynthetic pathways, characterizing involved enzymes, and understanding the genetic basis are fundamental. uni.lunih.gov While microbial systems are often targets for engineered pathways, the principles are applicable to plant compounds, albeit with considerations for the often scattered nature of plant biosynthetic genes across the genome. nih.gov Future work on this compound could involve identifying the specific genes and enzymes in Trichosanthes kirilowii responsible for its synthesis, potentially using techniques like transcriptomics and metabolomics to correlate gene expression with metabolite production. nih.govwikidata.org Once the pathway is elucidated, engineering efforts could aim to improve this compound yield in its native plant or reconstitute the pathway in a heterologous system, such as yeast or bacteria, for controlled and scalable biosynthesis. uni.lu

Advancements in Asymmetric Synthesis and Stereocontrol

This compound, like many complex natural products, possesses multiple stereogenic centers, meaning it exists as specific stereoisomers. Asymmetric synthesis, the process of synthesizing chiral compounds in a way that favors the production of one specific stereoisomer over others, is crucial for accessing pure forms of such molecules. Achieving precise stereocontrol during synthesis is paramount because different stereoisomers can exhibit vastly different biological activities.

Future research in the asymmetric synthesis of this compound could benefit from ongoing advancements in various methodologies. These include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct stereochemistry; chiral reagents, used in stoichiometric amounts to induce asymmetry; and particularly, chiral catalysts, which can achieve high levels of stereocontrol while being used in smaller quantities. nih.govwikipedia.org Recent progress in asymmetric synthesis has explored novel catalytic systems, such as combined Brønsted acid catalysis for creating chiral centers in complex ring systems. nih.gov Electroorganic chemistry is also emerging as a greener and sustainable alternative for organic transformations, with efforts focused on achieving stereocontrol in electrochemical reactions using chiral sources. uni.lu Applying these advanced asymmetric synthetic strategies to the complex structure of this compound could enable the efficient and selective synthesis of its specific stereoisomer, providing access to material for further study and potentially overcoming limitations associated with isolation from natural sources. The development of new chiral catalysts tailored to the specific coupling reactions and cyclizations involved in the this compound scaffold represents a significant future direction.

Novel Computational Paradigms for Rational Design

Computational methods are playing an increasingly vital role in natural product research, offering powerful tools for rational design and analysis. For a complex molecule like this compound, computational paradigms can contribute to understanding its structure-activity relationships, predicting its physical and chemical properties, and guiding both biosynthetic engineering and chemical synthesis efforts.

Future applications of computational methods for this compound include the use of in silico tools for metabolic pathway design and optimization, which can help identify bottlenecks and predict the effects of genetic modifications in biosynthetic routes. wikidata.org Computational chemistry can also be integrated with high-throughput screening to identify potential biological targets or predict interactions. nih.gov Furthermore, rational design approaches, often guided by computational modeling, can be used in enzyme engineering to modify the catalytic activity or selectivity of enzymes involved in the biosynthetic pathway. wikidata.org For this compound, computational studies could involve molecular docking to predict binding to potential protein targets, molecular dynamics simulations to understand its conformational behavior, and quantum mechanical calculations to study reaction mechanisms in its biosynthesis or synthesis. fishersci.ca These computational insights can inform the rational design of experiments, reducing the need for extensive trial-and-error in the lab and accelerating the discovery and development process.

Integration of Omics Technologies in Phytochemical Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of medicinal plants and their phytochemical constituents. Integrating these technologies provides a comprehensive view of the biological systems that produce natural products like this compound. wikidata.orgnih.govnih.gov

For this compound, a bisbenzylisoquinoline alkaloid from Trichosanthes kirilowii, the integration of omics technologies can unlock a deeper understanding of its production. nih.gov Genomics can provide the complete genetic blueprint of the plant, helping to identify potential genes involved in alkaloid biosynthesis. wikidata.org Transcriptomics can reveal which genes are actively being transcribed in tissues that produce this compound, and how their expression changes under different conditions. wikidata.org Proteomics can identify the enzymes translated from these transcripts, providing direct evidence of the catalytic machinery at work. wikidata.org Metabolomics, which profiles the complete set of small molecules in a biological sample, can identify this compound and its biosynthetic intermediates, helping to map the pathway and understand metabolic flux. nih.govwikidata.org

Q & A

Q. What are the primary natural sources of oxofangchirine, and how is it isolated for laboratory studies?

this compound (C₃₇H₃₄N₂O₇) is primarily isolated from Stephania tetrandra (Fang Ji), a traditional Chinese medicinal plant. Isolation involves solvent extraction (e.g., acetone or chloroform) followed by crystallization, yielding yellowish square crystals . Standard protocols include chromatographic purification (e.g., column chromatography) and spectroscopic characterization (NMR, MS) to confirm purity. Researchers should reference botanical taxonomy databases and phytochemistry literature to validate plant sources and extraction methods.

Q. What analytical techniques are essential for characterizing this compound’s molecular structure and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the bisbenzylisoquinoline alkaloid backbone.

- Mass Spectrometry (MS) : To confirm molecular weight (618.69 g/mol) and fragmentation patterns.

- X-ray crystallography : Optional for resolving crystal structure, as reported in studies using acetone for crystallization .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological assays). Document these methods in the Experimental section of manuscripts, adhering to journal guidelines for reproducibility .

Q. How can researchers ensure reproducibility in this compound isolation and characterization?

- Detailed Protocols : Provide exact solvent ratios, temperatures, and crystallization conditions.

- Reference Standards : Use commercially available or literature-validated standards for spectroscopic comparison.

- Data Transparency : Include raw spectral data in supplementary materials, citing repositories like Zenodo or Figshare .

- Cross-Lab Validation : Collaborate with independent labs to replicate isolation workflows, addressing variability in plant material or equipment .

Advanced Research Questions

Q. What are the methodological challenges in synthesizing this compound de novo, and how can they be addressed?

Challenges include:

- Complex Stereochemistry : The bisbenzylisoquinoline structure requires stereoselective synthesis, which may involve asymmetric catalysis or chiral auxiliaries.

- Low Yield : Optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DoE) frameworks.

- Scalability : Transition from milligram to gram-scale synthesis using flow chemistry or microwave-assisted techniques. Publish synthetic routes in peer-reviewed journals with step-by-step procedures and failure analyses .

Q. How can network pharmacology approaches elucidate this compound’s mechanisms in anti-inflammatory or anti-allergic contexts?

- Target Prediction : Use databases like TCMSP or PharmMapper to identify potential protein targets (e.g., NF-κB, COX-2).

- Pathway Analysis : Apply tools like KEGG or Gene Ontology to map signaling pathways affected by this compound.

- Experimental Validation : Combine in vitro assays (e.g., ELISA for cytokine inhibition) with in silico docking studies to confirm target engagement . Address contradictions in data by cross-referencing multiple databases and validating with orthogonal assays (e.g., CRISPR knockdowns) .

Q. What statistical frameworks are optimal for resolving contradictory data in this compound’s dose-response studies?

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Bland-Altman Plots : Visualize discrepancies between assays (e.g., cell viability vs. enzymatic activity).

- Sensitivity Analysis : Identify outliers or confounding variables (e.g., cell line variability, solvent toxicity) . Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while adhering to ethical guidelines?

- Animal Models : Select species with metabolic profiles relevant to humans (e.g., rodents for hepatic clearance studies).

- Dose Escalation : Follow OECD guidelines for maximum tolerated dose (MTD) determination.

- Ethical Compliance : Obtain institutional animal care committee approval and include humane endpoints in protocols . Publish raw pharmacokinetic data (AUC, Cₘₐₓ) in open-access repositories to facilitate cross-study comparisons .

Methodological Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide this compound research questions?

- Feasible : Ensure access to plant material or synthetic intermediates.

- Novel : Focus on underexplored targets (e.g., epigenetic modifiers) or synergistic combinations.

- Ethical : Adhere to Nagoya Protocol for plant-sourced compounds.

- Relevant : Align with global health priorities (e.g., anti-inflammatory therapies for chronic diseases) .

Q. How can PEO (Population, Exposure, Outcome) frameworks structure studies on this compound’s therapeutic effects?

Q. What are best practices for documenting negative or inconclusive results in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.